N1-benzhydryl-N2-(3-chloro-2-methylphenyl)oxalamide
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Overview
Description
N1-benzhydryl-N2-(3-chloro-2-methylphenyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a benzhydryl group and a 3-chloro-2-methylphenyl group attached to the oxalamide moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzhydryl-N2-(3-chloro-2-methylphenyl)oxalamide typically involves the reaction of benzhydrylamine with 3-chloro-2-methylaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: Benzhydrylamine is reacted with oxalyl chloride to form benzhydryl oxalyl chloride.
Step 2: The benzhydryl oxalyl chloride is then reacted with 3-chloro-2-methylaniline to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-benzhydryl-N2-(3-chloro-2-methylphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-benzhydryl-N2-(3-chloro-2-methylphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N1-benzhydryl-N2-(3-chloro-2-methylphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide
- N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide
- N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide
Uniqueness
N1-benzhydryl-N2-(3-chloro-2-methylphenyl)oxalamide is unique due to the presence of the 3-chloro-2-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
N'-benzhydryl-N-(3-chloro-2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-15-18(23)13-8-14-19(15)24-21(26)22(27)25-20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,20H,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBGJDLKBMHNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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